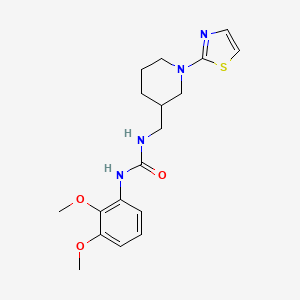
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Biochemical Evaluation and Anticancer Agents
Research has shown that urea derivatives, including those with substitutions that impart flexibility or specific binding characteristics, have been explored for their biochemical activities, including as inhibitors of specific enzymes like acetylcholinesterase and for their antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of flexible urea derivatives have demonstrated potential in optimizing interactions with enzyme hydrophobic binding sites, suggesting their utility in designing enzyme inhibitors (Vidaluc et al., 1995). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, positioning them as potential anticancer agents (Jian Feng et al., 2020).
Steric and Structural Studies
Steric effects and structural modifications in urea compounds have been a focal point to understand their reactivity and interaction with biological targets. Investigations into the metalation and cleavage of highly hindered ureas provide insights into the synthesis strategies that could be applied to develop compounds with desired reactivity and stability profiles (T. Hassel & D. Seebach, 1978). These studies are crucial for designing molecules that can effectively engage with biological targets or possess specific pharmacokinetic properties.
Ligand-Receptor Interactions
Understanding the interaction between chemical compounds and biological receptors is key to developing therapeutic agents. Studies on the reactions of monodentate ligands with metal synthon under aqueous conditions provide a basis for exploring how similar urea derivatives might interact with metal ions or other chemical entities in biological systems (Brenton R. Franklin et al., 2008). This knowledge can be applied in drug design, where precise interactions with biological targets are crucial for therapeutic efficacy.
Antimicrobial and Anti-Proliferative Activities
The synthesis and biological evaluation of compounds like 1,3,4-Oxadiazole N-Mannich Bases highlight the potential antimicrobial and anti-proliferative activities of urea derivatives. These compounds have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). Such studies pave the way for the development of new therapeutic agents targeting specific bacterial pathogens or cancer cells.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLKBOTDNQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)




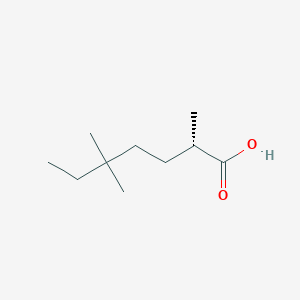
![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
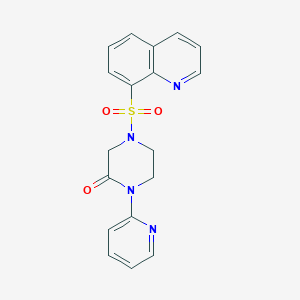
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)
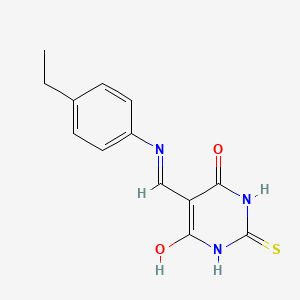
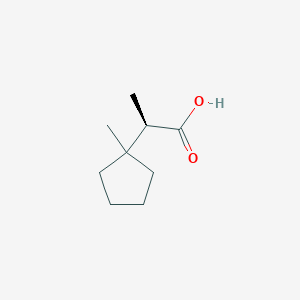
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)